2-(4-chlorophenyl)butan-2-amine
Description
2-(4-Chlorophenyl)butan-2-amine is a tertiary amine characterized by a butan-2-amine backbone substituted with a 4-chlorophenyl group at the 2-position. The compound is often synthesized via reductive amination or nucleophilic substitution reactions involving chlorophenyl-containing precursors. For example, tert-butyl carbamate derivatives of this amine have been prepared through multi-step reactions involving α-aminoamidines and substituted quinazolines, highlighting its versatility in synthetic chemistry .
Properties
CAS No. |
87649-89-6 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)butan-2-amine typically involves the reaction of 4-chlorobenzyl cyanide with a suitable amine under specific conditions. One common method is the reductive amination of 4-chlorobenzyl cyanide using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary amines or other reduced products using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Sodium hydroxide (NaOH) in water, sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines or other reduced products.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has garnered attention in pharmacology due to its structural similarities to known psychoactive substances. Research indicates that it may exhibit various biological activities:
- Antidepressant Properties : Similar compounds have shown efficacy in treating depression, suggesting that 2-(4-chlorophenyl)butan-2-amine may possess similar effects.
- Antipsychotic Activity : The presence of the chlorophenyl group indicates potential interactions with neurotransmitter receptors, which could be leveraged for antipsychotic drug development.
Case Studies
A study on related compounds demonstrated that modifications in the side chains can significantly influence their pharmacological profiles. For instance, derivatives of chlorophenylamines have been explored for their effects on serotonin and dopamine receptors, leading to promising results in mood regulation and psychosis treatment.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its ability to participate in various reactions makes it a valuable building block:
- Synthesis of Pharmaceuticals : It can be utilized in the synthesis of other amines or as an intermediate in drug development processes.
- Chemical Reactions : The amine group can undergo alkylation or acylation reactions, leading to diverse derivatives with tailored properties.
Synthesis Pathways
Common synthetic routes for producing this compound include:
- Alkylation of Chlorobenzene : Using butyronitrile and subsequent reduction.
- Reductive Amination : Involving the reaction of ketones with amines under reducing conditions.
Material Science Applications
Beyond pharmacological uses, this compound finds applications in material science:
- Dyes and Pigments : The compound can be used as a dye intermediate due to its chromophoric properties.
- Surfactants : Its amphiphilic nature allows it to function effectively in formulations requiring surfactants.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 4-(2-Chlorophenyl)butan-2-amine
A key positional isomer of 2-(4-chlorophenyl)butan-2-amine is 4-(2-chlorophenyl)butan-2-amine, where the chlorine atom is located at the 2-position of the phenyl ring instead of the 4-position. This minor structural difference significantly alters steric and electronic properties. Such positional variations are critical in drug design, as they can influence binding affinity to biological targets .
Halogen-Substituted Analogs
- Fluorinated Derivatives: 2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-amine hydrochloride incorporates both chlorine and fluorine substituents. Fluorine’s electronegativity enhances polarity and metabolic stability compared to chlorine, making such analogs valuable in optimizing pharmacokinetic profiles .
Derivatives with Additional Functional Groups
Thiazolyl Derivatives :
- 2-(1,3-Thiazol-2-yl)butan-2-amine replaces the chlorophenyl group with a thiazole ring, introducing a heterocyclic moiety. This modification enhances hydrogen-bonding capacity and aromatic interactions, which are advantageous in targeting enzymes or receptors with polar active sites .
- 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine combines a chlorophenyl group with a pyrimidine ring, demonstrating the compound’s adaptability in generating diverse bioactive scaffolds .
Furan-Containing Analogs :
Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine incorporates a fluorophenyl-furan hybrid structure. The furan ring’s electron-rich nature may enhance π-π stacking interactions in molecular recognition processes .
Comparison with Non-Amine Compounds
- Fenvalerate: The pyrethroid insecticide Fenvalerate contains a 2-(4-chlorophenyl)-3-methylbutyrate ester group. This underscores the broader utility of chlorophenyl substituents in agrochemical design .
Biological Activity
2-(4-Chlorophenyl)butan-2-amine, also known as a substituted amine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological receptors, which may lead to diverse pharmacological effects. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant properties based on recent studies.
Chemical Structure and Properties
The chemical formula of this compound is C10H12ClN. The presence of the 4-chlorophenyl group is significant for its biological activity, as halogenated phenyl groups often enhance binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, a study evaluated various derivatives and found that certain compounds exhibited significant activity against Gram-positive bacteria and fungi such as Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against C. albicans |
|---|---|---|
| Compound A | Moderate | Moderate |
| Compound B | High | Low |
| Compound C | Low | High |
Anticancer Activity
The anticancer properties of this compound and its derivatives have been explored through various assays. For example, compounds synthesized from this amine were tested using the MTT assay against several cancer cell lines, showing varying degrees of cytotoxicity .
Table 2: Anticancer Activity (IC50 Values)
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | A549 (Lung Cancer) | 24 ± 0.1 |
| Compound E | MCF-7 (Breast Cancer) | 30 ± 0.5 |
| Compound F | HeLa (Cervical Cancer) | 40 ± 1.0 |
The mechanism by which this compound exerts its biological effects has been partially elucidated through molecular docking studies. These studies suggest that the compound may interact with specific receptors involved in cell signaling pathways related to apoptosis and microbial resistance .
Case Studies
A notable case study involved the synthesis and evaluation of a series of derivatives based on this compound. Researchers assessed their biological activity through in vitro tests, revealing that certain modifications to the amine structure significantly enhanced both antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)butan-2-amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via reduction of 2-bromo-N-(4-chlorophenyl)butanamide using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by purification via column chromatography . Intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) to confirm purity. For stereochemical control, selective crystallization of intermediates in solvents like ethanol or methanol is recommended, as demonstrated in isomerization protocols for related chlorophenyl derivatives .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodology :
- NMR : Key peaks include a singlet for the tertiary amine proton (δ ~1.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm for the 4-chlorophenyl group) .
- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 197.6 (C10H13ClN<sup>+</sup>) .
- X-ray Crystallography : Use SHELX programs for structure refinement. The tert-amine geometry and chlorophenyl orientation can be validated against crystallographic data from analogous compounds .
Advanced Research Questions
Q. How can isomerization or racemization during synthesis be minimized?
- Methodology : To avoid undesired stereoisomers, employ Lewis acids (e.g., BF3·Et2O) during cyclization steps, as shown in the isomerization of cis/trans-Atovaquone intermediates . Monitor reaction progress using chiral HPLC with a cellulose-based column to detect enantiomeric excess .
Q. What nucleophilic substitution reactions are feasible at the amine or chlorophenyl sites?
- Methodology :
- Amine Reactivity : The tertiary amine can undergo alkylation or acylation. For example, reaction with methyl iodide in THF yields a quaternary ammonium salt .
- Chlorophenyl Reactivity : The chlorine atom can participate in Ullmann coupling using CuI/1,10-phenanthroline to introduce aryl groups . Kinetic studies (via GC-MS) are recommended to optimize reaction conditions and minimize byproducts .
Q. How do computational models predict the compound’s pharmacokinetic or protein-binding properties?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like GABA receptors, leveraging the chlorophenyl group’s hydrophobic interactions .
- ADME Prediction : Tools like SwissADME can estimate logP (~2.2) and blood-brain barrier permeability, consistent with its structural similarity to psychoactive amines .
Data Analysis and Contradictions
Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved?
- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) . Cross-validate findings with alternative routes, such as reductive amination of 2-(4-chlorophenyl)butan-2-one, and report yields with error margins .
Q. What strategies address conflicting crystallographic data for chlorophenyl-containing amines?
- Methodology : Re-refine existing datasets using SHELXL with updated scattering factors. Validate against high-resolution synchrotron data if twinning or disorder is suspected . For ambiguous cases, supplement with density functional theory (DFT)-optimized geometries .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Screen against monoamine oxidases (MAOs) using fluorometric assays with kynuramine as a substrate .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC50 values to structurally related compounds like baclofen derivatives .
Tables for Key Data
Table 1 : Spectroscopic Signatures of this compound
Table 2 : Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reduction of bromoamide | LiAlH4, ether, 0°C | 78 | |
| Reductive amination of ketone | NaBH4, MeOH, RT | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
